molecular formula C7H9BrN2O2 B3197623 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid CAS No. 1006440-31-8

3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid

Cat. No. B3197623
CAS RN: 1006440-31-8
M. Wt: 233.06 g/mol
InChI Key: ITPODSSMTQHXQB-UHFFFAOYSA-N
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Description

“3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid” is a chemical compound with a molecular weight of 191.03 . It is also known as “(3-bromo-1-methyl-1H-pyrazol-5-yl)methanol” and has the InChI code 1S/C5H7BrN2O/c1-8-4(3-9)2-5(6)7-8/h2,9H,3H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .

It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques and Structure Determination : The synthesis of 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid derivatives has been a subject of study due to their complex structure. Kumarasinghe, Hruby, and Nichol (2009) demonstrated that these compounds can be synthesized in a regiospecific manner, but their structural identification is challenging, requiring single-crystal X-ray analysis for unambiguous determination (Kumarasinghe, Hruby, & Nichol, 2009).

Organic Synthesis

  • Regioselective Synthesis : Martins et al. (2009) explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, a process that involves 3-amino-5-methyl-1H-pyrazole, demonstrating the utility of this compound in constructing complex organic molecules (Martins et al., 2009).

  • Synthesis of Functionalized Compounds : The work by Reddy and Rao (2006) focused on the synthesis of functionalized benzopyrans and pyrazoles, highlighting the role of this compound in the synthesis of biologically active molecules (Reddy & Rao, 2006).

Crystallographic Studies

  • Crystal Structure Analysis : Kumarasinghe, Hruby, and Nichol (2009) also conducted studies on the crystal structure of related compounds, providing insights into the molecular conformation and interactions within these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Renewable Sources and Heterocyclization

  • Synthesis from Renewable Sources : Flores et al. (2014) described the heterocyclization of related compounds from renewable levulinic acid, indicating the potential of this compound in sustainable chemistry (Flores et al., 2014).

  • Pyrazoline Synthesis and Structure : Loh et al. (2013) focused on the synthesis and crystal structures of N-substituted pyrazolines, demonstrating the versatility of related compounds in forming diverse molecular structures (Loh et al., 2013).

Safety and Hazards

This compound may cause respiratory tract irritation . It may be harmful if absorbed through the skin or if swallowed, and it may cause skin and eye irritation .

Future Directions

The future directions for research on “3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid” could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its potential biological activities could be investigated further, given the range of activities observed in related compounds .

properties

IUPAC Name

3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-10-6(2-3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPODSSMTQHXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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